REACTION_CXSMILES
|
I[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([I:9])[CH:3]=1.C([Li])CCC.CN(C)[CH:17]=[O:18]>CCOCC.C(OCC)(=O)C>[I:9][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([I:8])[CH:5]=1)[CH:17]=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC(=CC(=C1)I)I
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
After 15 minutes of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with 3×50 mL of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Type
|
CUSTOM
|
Details
|
gave a crude product, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (application in minimum amount of CH2Cl2 ; and elution with 1:9 EtOAc:hexane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |